molecular formula C7H8N4O B8463678 2-Amino-3-cyano-5-methoxymethylpyrazine CAS No. 40127-92-2

2-Amino-3-cyano-5-methoxymethylpyrazine

Cat. No.: B8463678
CAS No.: 40127-92-2
M. Wt: 164.16 g/mol
InChI Key: PZGWUZUJYKDJGA-UHFFFAOYSA-N
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Description

The compound “2-Amino-3-cyano-5-methoxymethylpyrazine” is a pyrazine derivative. Pyrazines are aromatic six-membered heterocycles containing two nitrogen atoms at positions 1 and 4. They are found in a variety of biological systems and are of interest in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. At the 2-position, there would be an amino group (-NH2), at the 3-position a cyano group (-CN), and at the 5-position a methoxymethyl group (-CH2OCH3) .


Chemical Reactions Analysis

Again, while specific reactions for “this compound” are not available, pyrazines can undergo a variety of reactions. For example, the amino group can participate in acid-base reactions, the cyano group can undergo hydrolysis to form a carboxylic acid, and the methoxymethyl group can undergo reactions typical of ethers .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “this compound”, one might expect it to exhibit properties typical of aromatic heterocycles. These could include relatively high stability and low reactivity compared to non-aromatic heterocycles .

Future Directions

The study of pyrazine derivatives is a vibrant field due to their presence in a variety of biological systems and their potential medicinal applications. Future research could involve the synthesis and study of new pyrazine derivatives, including potentially “2-Amino-3-cyano-5-methoxymethylpyrazine”, to explore their properties and potential applications .

Properties

CAS No.

40127-92-2

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-amino-6-(methoxymethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C7H8N4O/c1-12-4-5-3-10-7(9)6(2-8)11-5/h3H,4H2,1H3,(H2,9,10)

InChI Key

PZGWUZUJYKDJGA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(C(=N1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-3-cyano-5-chloromethyl pyrazine (0.95 g) was reacted with a large excess of dry methanol, under nitrogen, at reflux, for about 18 hours. The resulting reaction mixture was filtered and the filtrate was taken to dryness by evaporation. A yellow residue was collected and extracted twice with boiling methylene chloride. These extracts were filtered and the solvent evaporated to give 2-amino-3-cyano-5-methoxymethylpyrazine which was then treated with an excess of guanidine in methanol according to the method of Taylor (J. Org. Chem., 2817, 38, (1973)). Most of the product of this reaction precipitated and was collected by filtration. The filtrate was mixed with silica gel, stripped of solvent by evaporation, and the residue was placed on a silica gel column. This column was eluted with methanol (5%) in ethylacetate to yield a second crop of product which was added to that previously collected. The combined crops were recrystallized from methanol to yield 2,4-diamino-6-methoxymethyl pteridine (mp 248°-251°).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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